molecular formula C14H20 B106231 1,4,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene CAS No. 19160-99-7

1,4,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene

Cat. No.: B106231
CAS No.: 19160-99-7
M. Wt: 188.31 g/mol
InChI Key: TVGFYBXTNFMQCF-UHFFFAOYSA-N
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Description

1,4,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene is a chemical compound with the molecular formula C14H20 It is a derivative of naphthalene, characterized by the presence of four methyl groups attached to the naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene can be synthesized through several methods. One common approach involves the alkylation of 1,2,3,4-tetrahydronaphthalene with methylating agents under acidic conditions. For instance, the reaction of 1,2,3,4-tetrahydronaphthalene with methyl iodide in the presence of a strong acid like sulfuric acid can yield the desired product.

Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation of naphthalene derivatives followed by methylation. The use of catalysts such as palladium or platinum on carbon supports can enhance the efficiency of these reactions.

Chemical Reactions Analysis

Types of Reactions: 1,4,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives. Hydrogen gas in the presence of a metal catalyst like palladium can be used for this purpose.

    Substitution: Electrophilic substitution reactions can introduce new functional groups into the molecule. For example, bromination using bromine in the presence of a catalyst can yield brominated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Bromine, sulfuric acid.

Major Products:

    Oxidation: Ketones, alcohols.

    Reduction: Saturated hydrocarbons.

    Substitution: Brominated derivatives.

Scientific Research Applications

1,4,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of hydrophobic molecules with biological membranes.

    Industry: Used in the production of fragrances and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which 1,4,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the electron-donating effects of the methyl groups, which can stabilize intermediates and transition states. In biological systems, its hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.

Comparison with Similar Compounds

  • 1,1,6-Trimethyl-1,2,3,4-tetrahydronaphthalene
  • 1,1,5,6-Tetramethyl-1,2,3,4-tetrahydronaphthalene
  • 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene

Uniqueness: 1,4,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and physical properties. This distinct arrangement can lead to different interaction patterns in chemical and biological systems compared to its similar compounds.

Properties

IUPAC Name

1,4,6,7-tetramethyl-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20/c1-9-5-6-10(2)14-8-12(4)11(3)7-13(9)14/h7-10H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGFYBXTNFMQCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C2=C1C=C(C(=C2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10563333
Record name 1,4,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19160-99-7
Record name 1,4,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene
Reactant of Route 2
1,4,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene
Reactant of Route 3
1,4,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene
Reactant of Route 4
1,4,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene
Reactant of Route 5
1,4,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene
Reactant of Route 6
1,4,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene

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